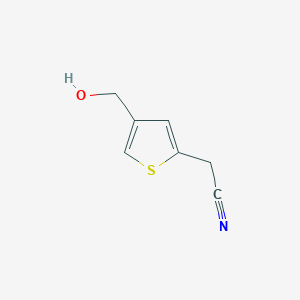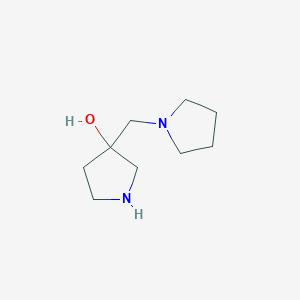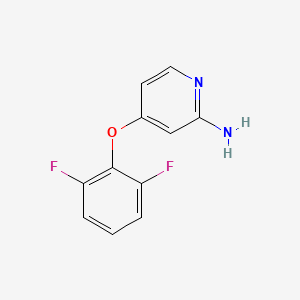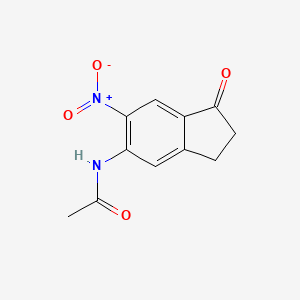![molecular formula C16H18ClNO4 B8371344 [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate](/img/structure/B8371344.png)
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinolin-2(1H)-one and 1-bromo-4-chlorobutane.
Reaction Conditions: The reaction is carried out at a temperature below 45°C to form the intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one.
Final Step: The intermediate is then esterified with acetic acid under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: A closely related compound with similar structural features.
Brexpiprazole: A derivative used in the treatment of schizophrenia and major depressive disorder.
Uniqueness
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H18ClNO4 |
|---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClNO4/c1-12(19)22-11-18-15-10-14(21-9-3-2-8-17)6-4-13(15)5-7-16(18)20/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
MSKZEDCCNDNTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C(=O)C=CC2=C1C=C(C=C2)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


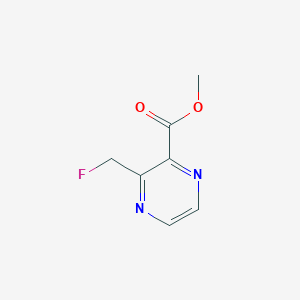
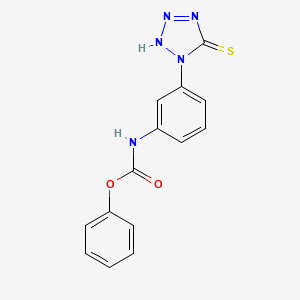
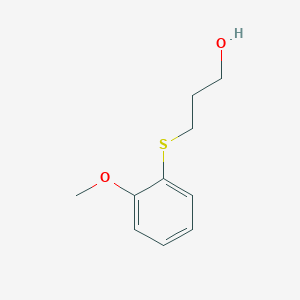
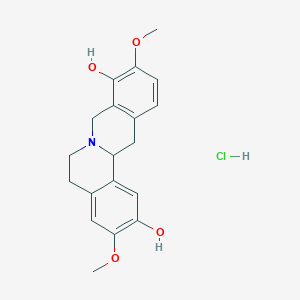
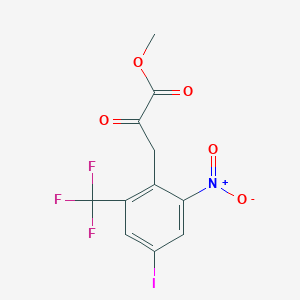
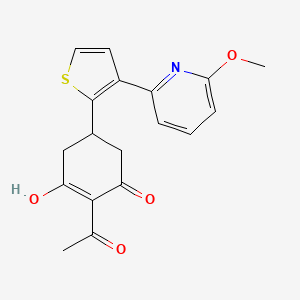
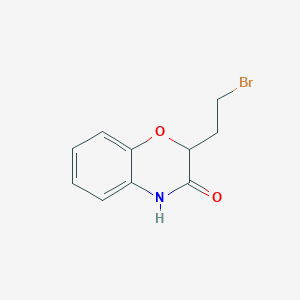

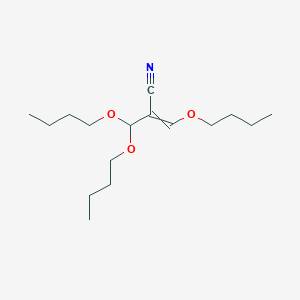
![Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester](/img/structure/B8371328.png)
